Rubidium diphenylmethanide
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
61187-02-8 |
|---|---|
Molecular Formula |
C13H11Rb |
Molecular Weight |
252.69 g/mol |
IUPAC Name |
phenylmethylbenzene;rubidium(1+) |
InChI |
InChI=1S/C13H11.Rb/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13;/h1-11H;/q-1;+1 |
InChI Key |
GNHWYYAIWXGJQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[CH-]C2=CC=CC=C2.[Rb+] |
Origin of Product |
United States |
Synthetic Methodologies for Rubidium Diphenylmethanide Complexes
Development of Advanced Synthetic Routes to Rubidium Diphenylmethanide
Recent advancements have focused on circumventing the issues associated with conventional synthetic protocols, leading to the development of powerful new routes for preparing this compound and its congeners. acs.org
A highly effective and clean synthetic strategy involves the reaction of a silyl-substituted diphenylmethane (B89790) precursor with a heavy alkali metal base, such as rubidium tert-butoxide. acs.org This desilylation reaction leverages the strong thermodynamic driving force of Si-O bond formation to facilitate the deprotonation of the diphenylmethane moiety. acs.org
This approach stands in contrast to more traditional methods, such as the use of "superbase" mixtures (e.g., n-butyllithium and potassium tert-butoxide), which can be less selective. acs.org The use of a silylated precursor provides a direct and efficient pathway to the desired alkali metal diphenylmethanide. acs.orgnih.gov This general methodology has also proven successful for the synthesis of other heavy alkali metal compounds, such as phosphides, which can be prepared in excellent yield and purity by reacting silyl-substituted phosphines with alkali metal tert-butyl alcoholates. acs.org The reaction specifically for this compound proceeds by combining the silylated diphenylmethane with rubidium tert-butoxide, cleanly affording the target complex. acs.org
The underlying mechanism of this synthetic route is driven by powerful thermodynamic factors. The primary driving force is the formation of a highly stable silicon-oxygen bond in the form of a silyl (B83357) ether by-product. acs.org The reaction of the silylated diphenylmethane with rubidium tert-butoxide leads to the extrusion of this silyl ether, a process that is thermodynamically favorable. acs.org
Comparative Analysis of Synthetic Efficiencies and Yields Across Alkali Metal Diphenylmethanide Preparations
The preparation of heavy alkali metal organometallics like this compound has historically been challenging, necessitating the development of alternative routes compared to the more straightforward synthesis of lithium derivatives. acs.org The efficiency and yield of these preparations are highly dependent on the chosen synthetic methodology.
The silylated precursor route offers significant advantages over conventional methods like the use of superbases. acs.orgnih.gov Superbase chemistry, which often employs mixtures of n-butyllithium and a heavier alkali metal alkoxide, can suffer from a lack of selectivity and presents challenges in separating the lithium-containing side products from the desired heavy alkali metal compound. acs.org In contrast, the desilylation reaction cleanly yields the diphenylmethanide derivative without such complications. acs.orgnih.gov While specific quantitative yields are not always reported, the silylation method is described as affording products in "excellent yield and purity". acs.org The ease of removing the single silyl ether by-product contributes to higher isolated yields and cleaner products compared to the complex mixtures often generated by superbase protocols.
Data Table: Comparison of Synthetic Routes to Heavy Alkali Metal Diphenylmethanides
| Feature | Silylated Precursor Route | Superbase Route |
| General Principle | Desilylation via reaction of a silyl-substituted precursor with an alkali metal alkoxide. acs.org | In-situ metalation using a mixture of an organolithium reagent and a heavier alkali metal alkoxide. acs.org |
| Typical Precursors | Silyl-substituted diphenylmethane, Rubidium tert-butoxide. acs.org | Diphenylmethane, n-butyllithium, Rubidium tert-butoxide. acs.org |
| Applicable Alkali Metals | Potassium, Rubidium, Cesium. acs.org | Sodium, Potassium, Rubidium, Cesium. acs.org |
| Advantages | High selectivity, clean reaction, forms easily removable by-products (silyl ether), avoids difficult-to-separate lithium salts. acs.orgnih.govacs.org | Utilizes readily available, non-silylated hydrocarbon precursors. |
| Disadvantages/Challenges | Requires the pre-synthesis of a silylated precursor. | Can lack selectivity, generates lithium salt by-products that are difficult to separate, may result in complex product mixtures. acs.org |
Structural Elucidation and Metal Ligand Binding Modes in Rubidium Diphenylmethanide Systems
Crystallographic Investigations of Solid-State Modifications of Rubidium Diphenylmethanide
The solid-state structure of this compound is significantly influenced by the method of crystallization, leading to different coordination modes between the rubidium cation and the diphenylmethanide anion. The use of crown ethers, such as 18-crown-6 (B118740), has been instrumental in isolating and characterizing these distinct structural motifs. acs.orgmdpi.com
Characterization of η³-Coordination in this compound Complexes
Crystallization of this compound in the presence of a crown ether at lower temperatures (e.g., -23 °C) has been shown to favor a contact ion pair with an η³-coordination mode. acs.org
In the η³-coordinated complex, the rubidium cation is typically encapsulated on one face by a crown ether molecule. acs.org This encapsulation stabilizes the cation and creates a defined coordination sphere. The other side of the rubidium ion is occupied by the diphenylmethanide ligand, resulting in a total coordination number of nine for the metal center. acs.org The crown ether effectively sequesters the rubidium ion, influencing the proximity and geometry of the anion interaction. acs.orgmdpi.com
The η³-interaction is characterized by a direct bond between the rubidium cation and the deprotonated methine carbon of the diphenylmethanide ligand, supplemented by interactions with the ipso-carbons of the two phenyl rings. A representative crystal structure reveals a Rb-C(methine) distance of 3.063(3) Å. acs.org The interactions with the phenyl rings are longer, with Rb-C(ipso) distances of 3.311(3) Å and 3.393(3) Å. acs.org The geometry around the central carbanionic carbon is distorted, with a C2-C1-C8 angle of 132.6(3)°. acs.org The phenyl rings themselves are slightly twisted relative to the plane defined by the methine group. acs.org
Table 1: Selected Interatomic Distances for η³-Rubidium Diphenylmethanide
| Interaction | Distance (Å) |
| Rb - C(methine) | 3.063(3) |
| Rb - C(ipso, phenyl 1) | 3.311(3) |
| Rb - C(ipso, phenyl 2) | 3.393(3) |
Data sourced from a crystallographic study of a crown ether encapsulated this compound complex. acs.org
Characterization of η⁶-Coordination in this compound Complexes
In contrast to the η³-coordination observed at lower temperatures, crystallization at a slightly higher temperature (e.g., 4 °C) can yield a different solid-state modification featuring an η⁶-coordination mode. acs.org
Similar to the η³-complex, the η⁶-coordinated structure also involves encapsulation of the rubidium cation by a crown ether. acs.org In some instances, solvent molecules like tetrahydrofuran (B95107) (THF) can also play a role in the coordination sphere of alkali metal complexes, although in the reported η⁶-rubidium diphenylmethanide structure, the crown ether is the primary solvating agent for the cation. acs.orgnih.govacs.org The rubidium ion is positioned slightly below the center of the crown ether. acs.org This arrangement allows one of the phenyl rings of the diphenylmethanide anion to engage in a full π-facial interaction with the metal center.
The defining feature of the η⁶-interaction is the bonding of the rubidium cation to the centroid of one of the phenyl rings. The average Rb-O distance in the crown ether-encapsulated cation is 2.85(5) Å. acs.org Theoretical calculations and structural analysis indicate that the η⁶-coordination represents a lower energy form compared to the η³-modification, suggesting it may be the thermodynamic product. acs.org The preference for η⁶ over η³ highlights the subtle energetic balance in these systems and the difficulty in predicting solid-state structures. acs.org
Influence of Crystallization Conditions on Solid-State Polymorphism of this compound
The solid-state structure of crown ether-encapsulated this compound demonstrates significant polymorphism, meaning it can exist in more than one crystalline form. cordenpharma.comcardiff.ac.uk Research has shown that the specific polymorph obtained is directly influenced by the crystallization temperature. acs.orgnih.gov This phenomenon highlights the sensitivity of the metal-ligand binding interactions to the thermodynamic conditions of the crystallization process, leading to the isolation of distinct solid-state modifications. acs.org The ability to isolate different polymorphs is crucial as the crystalline form can affect a compound's physical properties. cordenpharma.comcardiff.ac.uk
Temperature-Dependent Formation of Kinetic (η³) Versus Thermodynamic (η⁶) Products
The crystallization temperature is a critical factor in determining which polymorph of this compound is formed. acs.org Studies have identified two distinct binding modes, η³ and η⁶, which correspond to different polymorphs. acs.orgacs.org
When the compound is crystallized at a lower temperature of -23 °C, it yields an η³-coordinated product. acs.orgacs.org This form, which crystallizes more rapidly, is considered the kinetic product—the product that is formed faster but is less stable. acs.org In this η³ structure, the rubidium cation is bonded directly to the central deprotonated carbon of the diphenylmethanide ligand and also interacts with two carbon atoms from the phenyl rings. acs.org
Conversely, crystallization at a higher temperature of 4 °C results in the formation of an η⁶-coordinated product. acs.orgacs.org This structure, which forms more slowly, is believed to be the more stable thermodynamic modification. acs.org In this arrangement, the rubidium cation interacts with one of the phenyl rings in an η⁶ fashion, where the metal is coordinated to all six carbon atoms of the aromatic ring. acs.org The energy difference between these two forms is small but significant enough to dictate the observed polymorphism. acs.org
Table 1: Temperature-Dependent Polymorphism of this compound
| Crystallization Temperature | Resulting Product | Product Type | Metal-Ligand Hapticity |
|---|---|---|---|
| -23 °C | Polymorph 1 | Kinetic | η³ |
| 4 °C | Polymorph 2 | Thermodynamic | η⁶ |
Solution-State Behavior and Ion Association Studies of this compound
The behavior of this compound in solution presents a different picture compared to its well-defined solid-state structures. Studies into its solution-state properties focus on understanding the integrity of the solid-state polymorphs once dissolved and the nature of the interactions between the rubidium cation and the diphenylmethanide anion. acs.org
Spectroscopic Characterization of this compound in Solution
Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), have been instrumental in characterizing the species present when this compound is dissolved. acs.org These studies were initially aimed at observing a potential transition between the η³ and η⁶ forms in the solution phase. acs.org
To investigate the structural integrity and potential interconversion of the two polymorphs in solution, variable-temperature (VT) NMR studies were conducted. acs.orgox.ac.uk The hypothesis was that if both the kinetic (η³) and thermodynamic (η⁶) structures maintained their form in solution, it might be possible to observe a temperature-dependent equilibrium or transition between them. acs.org However, the NMR spectra did not show evidence of two distinct, intact structures converting into one another. acs.org Instead, the results pointed towards a dissociation of the ion pairs. acs.org At lower temperatures, observed peak splitting was consistent with the slowing of phenyl ring rotation rather than the presence of distinct polymorphs. acs.org
Spectroscopic analysis provides strong evidence that both the η³ and η⁶ polymorphs of this compound dissociate into charge-separated ions upon being dissolved at ambient temperatures. acs.org The ¹H and ¹³C NMR spectra of solutions of both polymorphs were in close agreement with previously reported data for diphenylmethyl anions that have no significant cationic interaction. acs.org This dissociation into separated ions is a common phenomenon for alkali metals that are encapsulated by crown ethers, as the crown ether provides significant stabilization to the resulting cation. acs.org
Analysis of Cation-Anion Interactions and Charge Delocalization within the Diphenylmethanide Anion
The nature of the interaction between the cation and anion is fundamental to the chemistry of organometallic compounds. acs.org In the solid state, this compound exhibits clear cation-anion interactions, defined by the η³ and η⁶ coordination modes. acs.org The theory of metal-ligand binding posits that smaller cations, having a higher charge density, are more effective at inducing charge localization in the anion. acs.org
However, the solution-state behavior suggests that these direct interactions are largely disrupted. acs.org The dissociation into free ions indicates that the cation-anion association is weak in solution. acs.org This points to a high degree of charge delocalization within the diphenylmethanide anion. acs.org The negative charge is not localized on the central carbon atom but is spread across the two phenyl rings, which stabilizes the anion and facilitates its separation from the crown-ether-stabilized rubidium cation in solution. acs.orgacs.org The near planarity observed in related silylated diphenylmethyl anions further supports the concept of extensive anionic charge delocalization. acs.org
Table 2: Selected Structural Data for this compound Polymorphs
| Polymorph | Key Interaction | Coordination Number (Formal) | Selected Bond/Interaction Distances (Å) |
|---|
| η³ Product (1) | Rb-C(methine) | 9 | Rb-C(methine): 3.063(3) Rb-C(phenyl): 3.311(3), 3.393(3) | | η⁶ Product (2) | Rb-Ring(centroid) | 13 | Rb-Ring(centroid): 3.076(9) Average Rb-O(crown ether): 2.85(5) |
Comparative Structural Chemistry Across Alkali Metal Diphenylmethanide Series
The structural motifs observed in alkali metal diphenylmethanides are diverse, ranging from simple contact ion pairs to complex polymeric arrangements. This diversity is a direct consequence of the varying size and polarizing power of the alkali metal cation, which in turn influences the metal-ligand binding.
The nature of the interaction between the alkali metal cation and the diphenylmethanide anion is highly sensitive to the identity of the metal. As one descends the group from lithium to cesium, the increasing ionic radius and decreasing charge density of the cation lead to significant variations in the observed solid-state structures.
With the small and highly polarizing lithium cation, separated ion pair structures are often favored, particularly in the presence of strong donor solvents. For instance, the use of crown ethers with lithium can lead to the isolation of salts containing a "free" phenyl carbanion, where the lithium cation is fully encapsulated by the crown ether and does not directly interact with the diphenylmethanide anion. acs.org
Sodium diphenylmethanide exhibits a greater tendency to form contact ion pairs and aggregates. In the presence of chelating diamines like tetramethylethylenediamine (TMEDA), a tetrameric structure, [diphenylmethylsodium(TMEDA)]₄, is formed. acs.org With pentamethyldiethylenetriamine (PMDTA), a monomeric contact ion pair, diphenylmethylsodium(PMDTA), has been characterized. acs.org These structures are primarily governed by ionic interactions between the solvated sodium ions and the carbanions, coupled with steric effects, aiming to maximize the number of Na-C contacts. acs.org
The only crystallographically characterized potassium diphenylmethanide to date reveals a more complex, three-dimensional polymeric structure with the formula [{Ph₂CHK(THF)₀.₅}₁]. dokumen.pub In this intricate network, each potassium ion's distorted tetrahedral environment is composed of two benzhydryl methine carbanions, one phenyl ring, and a bridging THF molecule that links neighboring potassium atoms. dokumen.pub This polymeric nature highlights the tendency of the larger potassium cation to achieve a higher coordination number through interactions with multiple anionic ligands.
For this compound, research has unveiled distinct solid-state modifications that are dependent on crystallization temperatures and the presence of encapsulating agents. acs.org When crystallized with 18-crown-6 at -23 °C, a contact ion pair with η³-coordination is formed. acs.org In this structure, the rubidium cation is directly bonded to the central carbon of the diphenylmethanide ligand and also interacts with two of the phenyl carbons. acs.org However, crystallization at a higher temperature of 4 °C yields a different modification featuring η⁶-coordination, where the rubidium is primarily interacting with one of the phenyl rings. acs.org These findings underscore the subtle energy differences between various binding modes for the larger rubidium cation.
While specific structural data for cesium diphenylmethanide remains less documented in the literature, the general trend observed in related alkali metal organometallic series suggests that the even larger and more polarizable cesium cation would likely favor higher coordination numbers and potentially more complex polymeric or aggregated structures, with a greater degree of ionic character in the metal-carbon interactions. rsc.org
Table 1: Comparative Structural Features of Alkali Metal Diphenylmethanides
| Alkali Metal | Compound Example | Structural Motif | Key Features |
| Lithium | [Li(crown ether)][CHPh₂] | Separated Ion Pair | Lithium cation is fully solvated, no direct Li-C interaction with the anion. acs.org |
| Sodium | [Na(TMEDA)(CHPh₂)]₄ | Tetrameric | Forms a cyclic tetramer with bridging diphenylmethanide ligands. acs.org |
| [Na(PMDTA)(CHPh₂)] | Monomeric | A simple contact ion pair with the sodium solvated by PMDTA. acs.org | |
| Potassium | [{K(THF)₀.₅(CHPh₂)}₁] | 3D-Polymeric | Each potassium is part of an extended network, coordinated by multiple anions and bridging THF. dokumen.pub |
| Rubidium | [Rb(18-crown-6)(CHPh₂)] | η³-Contact Ion Pair | Rb interacts with the central carbon and two phenyl carbons. acs.org |
| [Rb(18-crown-6)(CHPh₂)] | η⁶-Contact Ion Pair | Rb interacts primarily with one of the phenyl rings. acs.org |
Crown ethers, with their ability to strongly chelate alkali metal cations, play a pivotal role in the structural chemistry of this compound. The use of 18-crown-6 has been instrumental in the isolation and characterization of different coordination modes of this compound. acs.org In these structures, the crown ether encapsulates the rubidium ion on one face, while the diphenylmethanide anion binds to the opposite face. acs.org The flexibility of the rubidium-anion interaction, shifting between η³ and η⁶ coordination depending on crystallization temperature, is observed while the rubidium remains complexed to the crown ether. acs.org In solution, the presence of the crown ether promotes the dissociation into charge-separated ions due to the high stability of the encapsulated rubidium cation. acs.org
While the influence of crown ethers and THF on this compound has been specifically documented, the effects of other common solvating agents can be inferred from the broader chemistry of alkali metal organometallics. Chelating N-donor ligands such as tetramethylethylenediamine (TMEDA) and pentamethyldiethylenetriamine (PMDTA) are known to form stable complexes with alkali metals, often resulting in monomeric or low-aggregation state structures. acs.org For instance, with sodium diphenylmethanide, TMEDA and PMDTA lead to the formation of a tetramer and a monomer, respectively. acs.org It is plausible that similar solvating agents could also form stable, discrete complexes with this compound, potentially favoring specific binding modes of the diphenylmethanide anion by modifying the steric and electronic environment of the rubidium cation. However, specific structural reports for such systems are not as readily available.
Table 2: Influence of Solvating Agents on this compound Structure
| Solvating Agent | Observed Structure with this compound | Effect on Rubidium Coordination |
| 18-Crown-6 | [Rb(18-crown-6)(CHPh₂)] | Encapsulates the Rb⁺ ion, allows for both η³ and η⁶ coordination of the anion depending on conditions. Promotes ion-pair separation in solution. acs.org |
| Tetrahydrofuran (THF) | Co-coordinated in [Rb(18-crown-6)(THF)(CHPh₂)] | Occupies an axial coordination site on the rubidium, contributing to a high coordination number. acs.org |
| Other Potential Agents (e.g., TMEDA, PMDTA) | Not explicitly reported for this compound | In related sodium systems, they form discrete, low-aggregation state complexes, suggesting they could similarly influence this compound structures. acs.org |
Computational and Theoretical Investigations of Rubidium Diphenylmethanide
Quantum Chemical Approaches to Metal-Ligand Interactions in Rubidium Diphenylmethanide
Quantum chemical methods are essential for probing the metal-anion and metal-donor interactions in alkali metal diphenylmethanides. nih.gov These approaches allow for a detailed analysis of the electronic structure and the forces governing the geometry of the complex.
Density Functional Theory (DFT) has become a primary tool for investigating organometallic compounds due to its balance of computational cost and accuracy. nih.govqub.ac.uk DFT calculations are used to model various properties of this compound, including its electronic structure, charge distribution, and preferred geometries. nih.gov Functionals such as B3LYP or range-separated hybrids like CAM-B3LYP and ωB97X-V, paired with appropriate basis sets (e.g., def2-TZVP), are commonly employed to accurately describe the system. researchgate.netnih.gov
The interaction between the rubidium cation and the phenyl rings of the diphenylmethanide anion can be described by different binding modes, or hapticities. The notation ηⁿ indicates that 'n' atoms of the ligand are coordinated to the metal center. wordpress.com For this compound, several binding modes are theoretically possible, with η³ and η⁶ being of particular interest. In an η⁶ mode, the rubidium cation is centered over the face of one of the phenyl rings, interacting with all six carbon atoms of the π-system. libretexts.org In an η³ mode, the interaction is with three carbon atoms.
DFT calculations are employed to perform geometry optimizations for each potential binding mode. By finding the minimum energy structure for each isomer, their relative stabilities can be compared. These calculations typically show that higher coordination numbers lead to more stable complexes, suggesting that the η⁶ binding mode is often energetically preferred over lower hapticity modes.
| Binding Mode (Hapticity) | Description | Calculated Relative Energy (kJ/mol) | Optimized Rb-Centroid Distance (Å) |
|---|---|---|---|
| η⁶ | Cation centered over one phenyl ring | 0.00 (Reference) | 2.88 |
| η³ | Cation interacting with three carbons of a phenyl ring | +15.5 | 3.05 |
| η² | Cation interacting with two carbons (one π-bond) of a phenyl ring | +28.2 | 3.18 |
Note: The data in this table are illustrative, based on typical results from DFT calculations on alkali metal-arene systems, such as the reported Rb⁺-centroid distance of 2.88 Å in a similar complex. researchgate.net The relative energies demonstrate the expected trend of stability.
While DFT is widely used, other computational methods also have applications in modeling systems like this compound. The Restricted Hartree-Fock (RHF) method, an ab initio approach, provides a fundamental description of the electronic structure. However, it systematically neglects electron correlation, which can be significant for accurately describing noncovalent interactions like the cation-π bond. Therefore, RHF is often used as a starting point for more advanced calculations rather than for final energy predictions.
Semi-empirical methods are computationally much faster than DFT or RHF. scispace.com These methods use parameters derived from experimental data to simplify the complex calculations of quantum chemistry. While their speed allows for the study of very large molecular systems, their accuracy is highly dependent on the availability of suitable parameters for the elements involved, and they may not always reliably capture the subtleties of cation-π interactions.
Density Functional Theory (DFT) Calculations for Electronic Structure and Charge Distribution
Energetic Landscape and Thermodynamic Stability of this compound Isomers
Understanding the energetic landscape of this compound is key to predicting its observable structures and reactivity. Computational studies can determine the thermodynamic stability of different possible isomers, including various solid-state arrangements. nih.gov
The different binding modes (η³, η⁶, etc.) represent distinct isomers on the potential energy surface of the molecule. By calculating the total electronic energy of the optimized geometry for each isomer, their relative stabilities can be determined. The isomer with the lowest energy is predicted to be the most thermodynamically stable.
Computational studies on alkali metal diphenylmethanides have shown that the interplay between the cation, the anion, and any coordinating solvent molecules determines the final structure. nih.gov The energy difference (ΔE) between isomers, such as one featuring an η⁶ interaction versus one with an η³ interaction, indicates the thermodynamic preference. A larger energy difference suggests a stronger preference for the more stable isomer. These calculations are critical for rationalizing the structures observed in the solid state through experimental techniques like X-ray crystallography. nih.gov
| Isomer | Binding Mode | Total Energy (Hartree) | Relative Energy (kJ/mol) | Thermodynamic Stability |
|---|---|---|---|---|
| A | η⁶ | -X.0521 | 0.00 | Most Stable |
| B | η³ | -X.0462 | +15.5 | Less Stable |
Note: The total energy values are illustrative, with 'X' representing the common portion of the energy value. The relative energy is calculated as the difference between the energy of a given isomer and that of the most stable isomer.
Computational Modeling of Solvation Effects and Ion Pairing in this compound Systems
Solvation Effects: The solvation of this compound involves the interaction of solvent molecules with both the rubidium cation and the diphenylmethanide anion. In polar solvents, the rubidium cation is stabilized through coordination with solvent molecules, forming a solvation shell. The extent and nature of this solvation can be modeled using a variety of computational techniques.
One common approach is the use of continuum solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD). These models treat the solvent as a continuous medium with a specific dielectric constant, offering a computationally efficient way to approximate the bulk solvent effects on the solute's electronic structure and energy. mdpi.com For a more detailed picture, explicit solvent models can be employed, where a finite number of solvent molecules are included in the quantum mechanical calculation. This allows for the direct investigation of specific solute-solvent interactions, such as hydrogen bonding or coordination to the metal center.
Ion Pairing: In solution, this compound can exist as a range of species, from solvent-separated ion pairs (SSIPs) to contact ion pairs (CIPs) and even larger aggregates. The equilibrium between these forms is highly dependent on the solvent's polarity, the temperature, and the concentration of the salt. nih.gov
Computational studies on similar organoalkali metal systems have demonstrated the utility of Density Functional Theory (DFT) in elucidating the nature of ion pairing. nih.gov These calculations can provide insights into the geometries and binding energies of different ion pair configurations. For instance, in a contact ion pair, the rubidium cation and the diphenylmethanide anion are in direct contact, whereas in a solvent-separated ion pair, one or more solvent molecules are interposed between the ions. acs.org
The table below summarizes common computational methods used to model solvation and ion pairing in systems analogous to this compound.
| Computational Method | Description | Application to Solvation/Ion Pairing |
| Continuum Models (PCM, SMD) | Treats the solvent as a continuous dielectric medium. | Provides a good first approximation of bulk solvent effects on the geometry and energy of the solute. |
| Explicit Solvent Models | Includes a discrete number of solvent molecules in the calculation. | Allows for the detailed study of specific solute-solvent interactions and the structure of the first solvation shell. |
| Density Functional Theory (DFT) | A quantum mechanical method that calculates the electronic structure of a system. | Used to determine the geometries, binding energies, and electronic properties of different ion pair configurations (CIPs, SSIPs). |
| Molecular Dynamics (MD) Simulations | Simulates the time evolution of a system of atoms and molecules. | Can be used to study the dynamic aspects of solvation and the equilibrium between different ion pair states. researchgate.net |
These computational approaches, often used in combination, provide a detailed picture of the complex solution behavior of alkali metal organometallic compounds like this compound.
Validation of Theoretical Models Against Experimental Data for this compound
The accuracy and reliability of computational models are contingent upon their validation against experimental data. For this compound, this involves comparing calculated properties with those observed through spectroscopic and other analytical techniques.
Correlation of Calculated Spectroscopic Parameters (e.g., NMR Chemical Shifts) with Experimental Observations
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure and bonding in organometallic compounds. The chemical shift of a nucleus is highly sensitive to its local electronic environment. Computational chemistry offers methods to calculate NMR chemical shifts, providing a direct link between theoretical models and experimental observations.
The standard approach for calculating NMR parameters involves Density Functional Theory (DFT). rsc.org The process typically includes:
Geometry Optimization: The molecular structure of the compound, including any solvent molecules in explicit models, is optimized to find its lowest energy conformation.
NMR Calculation: Using the optimized geometry, the magnetic shielding tensor for each nucleus is calculated.
Chemical Shift Prediction: The calculated shielding constant is then converted to a chemical shift by referencing it to a standard compound, often tetramethylsilane (B1202638) (TMS).
A strong correlation between the calculated and experimentally observed NMR chemical shifts provides confidence in the accuracy of the computed structure and electronic distribution. However, for heavy elements like rubidium, relativistic effects can become significant and may need to be included in the calculations for higher accuracy. scm.com
The following table illustrates a hypothetical correlation between experimental and calculated ¹³C NMR chemical shifts for a generic alkali metal diphenylmethanide, demonstrating the type of data used for validation.
| Carbon Atom | Experimental ¹³C Chemical Shift (ppm) | Calculated ¹³C Chemical Shift (ppm) (DFT/B3LYP) | Deviation (ppm) |
| C1 (ipso) | 145.2 | 146.1 | +0.9 |
| C2 (ortho) | 128.9 | 129.5 | +0.6 |
| C3 (meta) | 125.6 | 126.0 | +0.4 |
| C4 (para) | 120.3 | 120.8 | +0.5 |
| CH (methine) | 95.8 | 96.5 | +0.7 |
A small mean absolute deviation between the experimental and calculated values would indicate a high degree of accuracy for the computational model.
Assessment of the Predictive Power of Computational Chemistry for Rubidium Organometallic Compounds
The ultimate goal of computational chemistry is not just to reproduce experimental data but to predict the properties and reactivity of new or uncharacterized compounds. The predictive power of computational methods for organometallic chemistry has advanced significantly, though challenges remain. bris.ac.uk
For rubidium organometallic compounds, computational models can be used to predict a range of properties, including:
Reaction Mechanisms: DFT calculations can be used to map out the potential energy surfaces of chemical reactions, identifying transition states and intermediates. This can provide valuable insights into reaction mechanisms and selectivity. rsc.org
Thermochemistry: The relative stabilities of different isomers or reaction products can be predicted by calculating their free energies.
Spectroscopic Properties: As discussed above, NMR and other spectroscopic parameters can be predicted to aid in the identification and characterization of new compounds.
The accuracy of these predictions depends on several factors, including the chosen level of theory (functional and basis set in DFT), the treatment of solvation, and the inclusion of relativistic effects for heavier elements. researchgate.net While there are numerous successful examples of computational predictions in organometallic chemistry, it is crucial to benchmark the chosen computational methodology against known experimental data for similar systems to ensure its reliability. researchgate.net
The table below provides a general overview of the expected accuracy of DFT calculations for various properties of organometallic compounds.
| Property | Typical Accuracy of DFT Calculations | Key Considerations |
| Geometries (Bond Lengths, Angles) | High (typically within a few percent of experimental values) | Choice of functional and basis set. |
| Relative Energies (Isomers, Reaction Barriers) | Good (can be within a few kcal/mol) | Requires accurate treatment of electron correlation and dispersion forces. |
| NMR Chemical Shifts | Good to Excellent (often requires scaling) | Sensitive to geometry and the chosen functional. youtube.com |
| Vibrational Frequencies | Good (often requires scaling) | Useful for identifying characteristic functional groups. |
Reactivity and Mechanistic Studies Involving Rubidium Diphenylmethanide
Deprotonation Reactions Facilitated by Rubidium Diphenylmethanide as a Strong Base
As a strong base, this compound is capable of deprotonating a wide range of weakly acidic hydrocarbons. The high reactivity of organorubidium compounds, in general, makes them advantageous for carrying out synthetic reactions at lower temperatures, which can help in eliminating undesirable competing side reactions. thieme-connect.de The deprotonation of a carbon acid by an organoalkali metal reagent is an equilibrium-controlled process. thieme-connect.de The position of the equilibrium is dictated by the relative acidities (pKa values) of the reacting acid and the hydrocarbon from which the organometallic reagent is derived.
The metalation of hydrocarbons is an effective method for the preparation of organorubidium compounds. thieme-connect.de This can be achieved using either pure rubidium metal or a strong base containing rubidium as the counterion. thieme-connect.de For the reaction to proceed with a good yield, the proton being removed must be reasonably acidic. thieme-connect.de
| Substrate (R-H) | Product (R-Rb) | pKa of Substrate | Notes |
| Diphenylmethane (B89790) | This compound | ~32 | The parent hydrocarbon for the formation of the reagent. |
| Fluorene | 9-Fluorenylrubidium | ~23 | Readily deprotonated by strong organoalkali bases. |
| Triphenylmethane | Rubidium triphenylmethanide | ~31 | Deprotonation is feasible due to the high basicity. |
This table is illustrative of the types of deprotonation reactions this compound can facilitate, based on the general reactivity of strong organoalkali bases.
Role in Organometallic Synthesis: Utility in the Preparation of Heavier Group 13 Metal Compounds
Organorubidium compounds like this compound serve as valuable transmetalating agents in organometallic synthesis. This process involves the transfer of the organic moiety from rubidium to another metal, typically a metal halide. This method is particularly useful for the synthesis of organometallic compounds of heavier elements where direct synthesis is often challenging.
The synthesis of organogallium(III) and organoindium(III) compounds, for instance, can be achieved through the reaction of the corresponding metal trichlorides with organolithium or Grignard reagents. wikipedia.orgwikipedia.org By analogy, this compound can be employed to introduce the diphenylmethyl group to gallium or indium centers.
Reaction Scheme for Transmetalation:
3 (C₆H₅)₂CHRb + MCl₃ ⟶ [(C₆H₅)₂CH]₃M + 3 RbCl (where M = Ga, In)
This synthetic approach leverages the high reactivity of the organorubidium reagent to drive the reaction towards the formation of the more covalent organogallium or organoindium product. The formation of the stable alkali metal halide, rubidium chloride, provides a thermodynamic driving force for the reaction.
| Target Compound | Precursor 1 | Precursor 2 | Byproduct |
| Tris(diphenylmethyl)gallium(III) | This compound | Gallium(III) chloride | Rubidium chloride |
| Tris(diphenylmethyl)indium(III) | This compound | Indium(III) chloride | Rubidium chloride |
Investigations into Reaction Mechanisms and the Function of this compound as a Reactive Intermediate in Superbase Chemistry
This compound can be considered a component of or an intermediate in "superbase" systems. Superbases are generally defined as compounds with very high basicity, and organometallic superbases often result from the combination of an alkali metal alkoxide and an organolithium reagent. wikipedia.org These mixtures, sometimes referred to as Lochmann-Schlosser superbases, exhibit significantly enhanced reactivity compared to their individual components. wikipedia.orgnih.gov
The enhanced basicity arises from a metal interchange, leading to the formation of a more reactive organometallic species of the heavier alkali metal. researchgate.netdntb.gov.ua For example, the mixture of an organolithium compound (RLi) and a heavier alkali metal alkoxide (R'OM, where M = Na, K, Rb, Cs) results in an equilibrium that generates the heavier alkali metal organometallic compound (RM). researchgate.netdntb.gov.ua
Equilibrium in Superbase Systems:
RLi + R'ORb ⇌ RRb + R'OLi
In the context of this compound, its formation as a reactive intermediate within a superbase mixture would be responsible for the observed high reactivity in metalation reactions. researchgate.net The mechanism of these reactions involves the deprotonation of a substrate by the highly reactive, heavier alkali metal organic compound. researchgate.net The resulting metalated substrate can then react in situ with an electrophile, a procedure frequently employed in synthetic and polymer chemistry. researchgate.netdntb.gov.ua Theoretical studies on mixed alkali metal dimers suggest that the formation of mixed aggregates is a driving force, favored by the formation of stronger lithium bonds and reduced electrostatic metal-metal repulsion. acs.org
| Superbase Component 1 | Superbase Component 2 | Reactive Intermediate | Function |
| Diphenylmethyllithium | Rubidium tert-butoxide | This compound | Deprotonating agent |
| n-Butyllithium | Rubidium tert-butoxide | n-Butylrubidium | Deprotonating agent |
Future Directions and Emerging Research Avenues in Rubidium Diphenylmethanide Chemistry
Exploration of Novel Binding Motifs and Supramolecular Assemblies Involving Rubidium Diphenylmethanide
The exploration of novel binding motifs and the construction of complex supramolecular assemblies are at the forefront of advancing our understanding of this compound chemistry. Current research has demonstrated that the crystallization temperature can influence the solid-state modifications of rubidium diphenylmethanides, leading to different coordination modes. nih.govresearchgate.net For instance, in Rb(18-crown-6)C(H)Ph2, η6 and η3 coordination modes have been observed depending on the crystallization conditions. researchgate.net This highlights the potential for discovering new binding interactions and assembling intricate supramolecular structures.
Future research will likely focus on the systematic investigation of how reaction conditions, such as solvent, temperature, and the presence of various guest molecules, can be manipulated to direct the self-assembly of this compound into predictable and functional architectures. A deeper understanding of the subtle interplay between the rubidium cation, the diphenylmethanide anion, and surrounding ligands or solvent molecules will be crucial. This could lead to the rational design of supramolecular structures with tailored properties, such as host-guest systems for molecular recognition or new materials with interesting electronic or optical properties. The delocalization of the negative charge in the diphenylmethanide anion across the phenyl rings provides a versatile platform for forming a variety of metal-ligand binding interactions, which is a key feature to be exploited in the design of these novel assemblies. researchgate.net
| Factor | Influence on Binding and Assembly | Potential Applications |
| Crystallization Temperature | Can induce different solid-state polymorphs and coordination modes (e.g., η6 vs. η3). nih.govresearchgate.net | Control over material properties, phase-change materials. |
| Solvent Polarity | Affects ion-pairing and solvation, influencing the aggregation state and crystal packing. | Selective crystallization, design of specific solvates. |
| Ancillary Ligands | Introduction of ligands like crown ethers can encapsulate the cation and alter the coordination environment of the anion. researchgate.net | Enhanced solubility, modified reactivity, new structural motifs. |
| Guest Molecules | Can be incorporated into the supramolecular structure through non-covalent interactions, leading to host-guest complexes. | Molecular sensing, separation technologies. |
Development and Application of Advanced Spectroscopic Techniques for In-Situ Monitoring of this compound Reactions
The ability to monitor chemical reactions in real-time is paramount for understanding reaction mechanisms, identifying transient intermediates, and optimizing reaction conditions. For highly reactive species like this compound, in-situ spectroscopic techniques are invaluable. While traditional methods often rely on quenching the reaction and analyzing the products, this approach can miss crucial details about the reaction pathway.
The development and application of advanced spectroscopic techniques are poised to revolutionize the study of this compound reactions. Techniques such as rapid-injection NMR, stopped-flow UV-Vis, and in-situ IR and Raman spectroscopy can provide real-time information about the concentration of reactants, intermediates, and products. For example, dynamic in-situ monitoring systems utilizing differential absorption spectroscopy have shown promise in tracking photocatalytic degradation processes and could be adapted for monitoring the reactions of colored species like this compound. rsc.org Furthermore, on-chip electrical transport spectroscopy offers a novel approach for directly probing electrochemical interfaces and could potentially be applied to study electron transfer processes involving this compound. nih.gov These techniques will enable a more detailed kinetic analysis and provide a clearer picture of the reaction landscape.
| Spectroscopic Technique | Information Provided | Potential Application to this compound |
| Rapid-Injection NMR | Structural information and quantification of species in solution over time. | Elucidation of reaction mechanisms and kinetics. |
| Stopped-Flow UV-Vis | Electronic transitions of colored species, allowing for rapid kinetic analysis. | Monitoring the formation and decay of colored intermediates. |
| In-Situ IR/Raman | Vibrational modes of molecules, providing structural information on reactants and products in the reaction mixture. | Identifying functional group transformations during a reaction. |
| Differential Absorption Spectroscopy | Continuous monitoring of changes in absorbance during a reaction. rsc.org | Real-time tracking of reaction progress and catalyst performance. |
| On-Chip Electrical Transport Spectroscopy | Probing electrochemical surface states. nih.gov | Investigating electron transfer reactions and surface interactions. |
Expansion of Computational Methodologies for Predicting Complex Reactivity and Selectivity of this compound
Computational chemistry has become an indispensable tool for predicting and understanding the reactivity and selectivity of chemical reactions. For complex organometallic reagents like this compound, computational methodologies can provide insights that are difficult to obtain through experiments alone. The Curtin–Hammett principle, which relates the difference in Gibbs free energy of competing transition states to product ratios, is a fundamental concept used to rationalize and predict selectivity. nih.gov
Future advancements in this area will focus on the development of more accurate and efficient computational models. This includes the use of higher-level quantum chemical methods to calculate reaction energies and activation barriers with greater precision. Machine learning models, trained on large datasets of experimental and computational data, are also emerging as powerful tools for predicting reaction outcomes. nih.gov For instance, graph convolutional neural networks supplied with various atomic features have shown success in predicting pKa values, which is relevant to the basicity of carbanions like diphenylmethanide. nih.gov By combining these approaches, researchers can build predictive models that account for the subtle electronic and steric effects that govern the reactivity and selectivity of this compound in various chemical transformations.
| Computational Approach | Key Strengths | Application to this compound |
| Density Functional Theory (DFT) | Good balance of accuracy and computational cost for calculating electronic structure and reaction energies. | Predicting reaction pathways, transition state geometries, and activation energies. |
| Ab Initio Methods | High accuracy for small to medium-sized systems. | Benchmarking DFT results and providing highly accurate energetic data. |
| Molecular Dynamics (MD) | Simulates the time evolution of a system, providing insights into dynamic processes and solvent effects. | Understanding the role of solvent and counterion dynamics on reactivity. |
| Machine Learning (ML) | Can learn complex relationships from data to make rapid predictions. nih.gov | Predicting selectivity, reaction yields, and identifying optimal reaction conditions. |
Design of New Ligand Systems for Tailored this compound Reactivity and Functionality
Future research in this area will involve the rational design and synthesis of novel ligands that can impart specific properties to the this compound complex. This could include chiral ligands to induce enantioselectivity in reactions, redox-active ligands to enable new catalytic cycles, or ligands with specific binding sites for targeted interactions with substrates. The development of automated, adaptive design approaches, which have been successful in designing ligands for polypharmacological profiles, could be applied to the discovery of new ligands for this compound. nih.gov The goal is to move beyond simple solvent coordination to the creation of well-defined, functional coordination complexes with precisely controlled reactivity. This will expand the synthetic utility of this compound and open up new avenues for its application in catalysis and materials science.
| Ligand Class | Desired Effect on Reactivity/Functionality | Potential Application |
| Chiral Ligands | Induce asymmetry in the coordination sphere, leading to enantioselective transformations. | Asymmetric synthesis. |
| Redox-Active Ligands | Enable the rubidium center to participate in electron transfer processes. | Novel catalytic reactions. |
| Macrocyclic Ligands | Encapsulate the rubidium ion, modifying its Lewis acidity and the ion-pairing with the anion. | Control of reactivity and selectivity. |
| Functionalized Ligands | Introduce specific functional groups for targeted interactions or secondary reactivity. | Supramolecular assembly, multifunctional catalysts. |
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for Rubidium diphenylmethanide, and how do reaction conditions (e.g., solvent, temperature) influence yield and purity?
- Methodological Answer : Synthesis typically involves reacting diphenylmethane with rubidium metal in anhydrous, aprotic solvents (e.g., THF or DME) under inert atmospheres. Key variables include:
- Rubidium source : Use of rubidium mirrors or dispersed metal impacts reactivity.
- Temperature : Reactions are often conducted at −78°C to minimize side reactions.
- Solvent purity : Trace moisture or oxygen degrades the product.
Characterization via elemental analysis and NMR (e.g., / NMR for rubidium coordination ) is critical to confirm purity. Reproducibility requires meticulous reporting of solvent drying protocols and reaction timelines .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound, and what key parameters should be reported?
- Methodological Answer :
- NMR Spectroscopy : and NMR for organic ligand analysis; NMR (δ ~500–600 ppm) to probe electronic environment, though linewidths are broad (~100× cesium analogs) .
- X-ray Crystallography : Essential for confirming molecular geometry. Report bond lengths (e.g., Rb–C distances) and angles, with emphasis on disorder modeling in the crystal lattice.
- Elemental Analysis : Quantify rubidium content (calc. vs. found) to validate stoichiometry.
Tabulate data with uncertainties (e.g., NMR shifts ±0.1 ppm, crystallographic R-factors <5%) .
Advanced Research Questions
Q. How can researchers design experiments to investigate the air- and moisture-sensitive behavior of this compound, and what inert-atmosphere techniques are critical for reliable data?
- Methodological Answer :
- Glovebox/Schlenk Line Use : Ensure O₂/H₂O levels <1 ppm. Validate system integrity via mercury bubbler tests.
- In Situ Monitoring : Use FT-IR or Raman spectroscopy to detect decomposition intermediates (e.g., RbOH or diphenylmethane).
- Quenching Studies : Introduce controlled amounts of H₂O/O₂ to quantify reactivity thresholds. Report reaction kinetics (e.g., Arrhenius plots) and byproduct profiles .
Q. What strategies can resolve contradictions in reported reactivity data (e.g., nucleophilic vs. basic behavior) of this compound across different solvents?
- Methodological Answer :
- Solvent Screening : Compare reactivity in THF, DME, and hydrocarbons. Use conductivity measurements to assess ion pairing.
- Computational Modeling : DFT calculations (e.g., NBO analysis) to correlate solvent polarity with charge distribution.
- Meta-Analysis : Systematically compare literature conditions (e.g., temperature, substrate ratios) using tools like PRISMA guidelines. Address outliers via controlled replication studies .
Q. How should researchers approach the design of kinetic studies for this compound-mediated reactions, and what pitfalls arise in data interpretation?
- Methodological Answer :
- Stopped-Flow Techniques : Capture fast reaction intermediates (e.g., rubidium enolates).
- Isolation of Transition States : Use low-temperature NMR (−90°C) or trapping agents (e.g., Me₃SiCl).
- Error Analysis : Quantify uncertainties in rate constants (e.g., Monte Carlo simulations) and address competing pathways (e.g., protonolysis vs. alkylation) via Eyring plots .
Guidance for Rigorous Research Design
- FINER Criteria : Ensure questions are Feasible (e.g., access to Rb isotopes), Novel (e.g., unexplored solvent effects), and Relevant (e.g., applications in organometallic catalysis) .
- Mixed-Methods Approaches : Combine kinetic studies with computational modeling to address multidimensional research questions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
